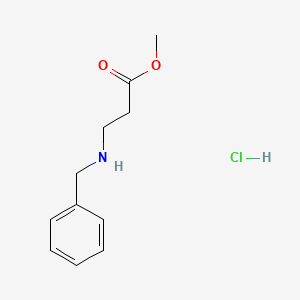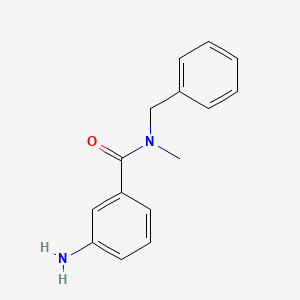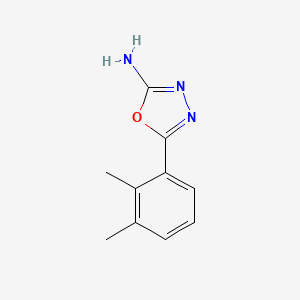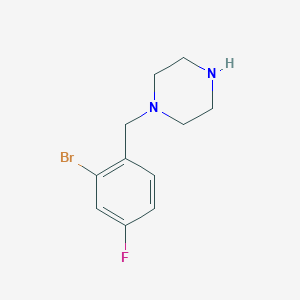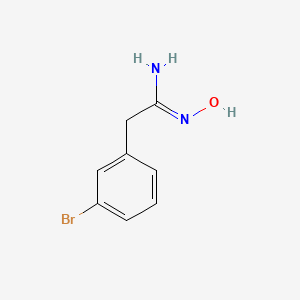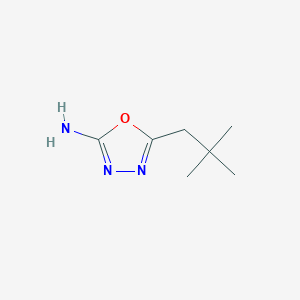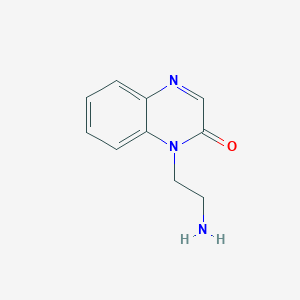![molecular formula C9H17N B1286991 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 90949-06-7](/img/structure/B1286991.png)
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Vue d'ensemble
Description
Photochemical Synthesis of Advanced Building Blocks
The study presented in the first paper discusses the intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides, which leads to the formation of 2-azabicyclo[3.2.0]heptanes. These compounds serve as advanced building blocks for drug discovery, highlighting the synthesis of a conformationally restricted analogue of proline, known as 2,3-ethanoproline .
Optical Resolution and Chiral Recognition
In the second paper, the synthesis and optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine are reported. The resolution process involves the formation of a complex with (2R,3R)-O,O'-dibenzoyltartaric acid, and the crystal structure of this complex is determined using X-ray diffraction techniques. The study provides insights into the chiral recognition mechanisms within the crystal, which is partitioned by hydrogen-bonded sheets and features a cavity that facilitates the chiral recognition of the compound .
Catalytic Activity in Asymmetric Addition
The third paper introduces new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes with methyl and phenyl substituents. These compounds are synthesized enantiomerically pure and are used to form stable rhodium complexes. These complexes exhibit high activity and enantioselectivity in rhodium-catalyzed asymmetric addition reactions, which are important for the synthesis of various chiral molecules .
Conformationally Restricted Methionine Analogue
The fourth paper describes the synthesis of a conformationally restricted methionine analogue and its electrochemical oxidation behavior. The compound's crystal and molecular structure is compared with related compounds, and the electrochemical study reveals two oxidation waves, leading to the formation of sulfoxides. This study provides valuable information on the oxidation mechanisms and the influence of neighboring groups .
Synthesis of Methionine Analogue and Structural Analysis
Similarly, the fifth paper reports on the synthesis of 2-endo-substituted-6-endo(methylthio)bicyclo[2.2.1]heptanes and a conformationally restricted methionine analogue. The crystal and molecular structure of this analogue is determined, offering insights into the conformational aspects of these types of compounds .
Photochemical Transformations and Isomerization
The sixth paper investigates the photochemical isomerization of Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene. The study explores the reactions of quadricyclene with various reagents and provides a yield percentage for the isomerization process. This research contributes to the understanding of valence tautomeric transformations in organic chemistry .
Structural Study of Spirocyclic Tin Complexes
In the seventh paper, the focus is on spirocyclic bis(ethane-1,2-dithiolato[2−]-S,S')tin(IV) and its adducts with pyridine and 2-(2-pyridyl)ethylamine. The crystal structures of these compounds are determined, revealing the coordination environment around the tin atom and the structural changes upon adduct formation .
Radical Cations of Bicyclic Compounds
The eighth paper presents an ESR and ENDOR spectroscopic study of the radical cations of bicyclo[2.2.1]hepta-2,5-diene and bicyclo[2.2.2]octa-2,5-diene. The study provides detailed hyperfine coupling constants and supports the presentation of the singly occupied orbitals in these radical cations .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine and its derivatives are central to various chemical synthesis processes, particularly in forming cage-like structures. For instance, succinic anhydride reacts with this compound and similar amines to produce amido acids with a cage-like fragment. These acids can further be converted into carboximides and epoxy derivatives, demonstrating the versatility of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine in organic synthesis. The structural characterization of these compounds is typically confirmed using IR and NMR spectroscopy, showcasing their importance in the development of novel organic compounds with potential applications across diverse scientific fields (Kas’yan et al., 2008).
Materials Science and Polymer Chemistry
In materials science, derivatives of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine are used in the synthesis of Zn(II) complexes, which are effective pre-catalysts for polymerization processes. For example, these complexes have been utilized to polymerize rac-lactide to poly(lactide) with high molecular weights and narrow polydispersity indices, indicating the potential of these compounds in creating biodegradable polymers with significant stereoselectivity and efficiency in ring-opening polymerization activities (Cho et al., 2018).
Antimicrobial Applications
Some novel imines derived from 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine have shown promising antibacterial and antifungal activities. These Schiff bases, synthesized through the condensation reaction of tryptamine with various ketones, including camphor, have been tested against a range of bacteria and fungi, displaying significant antimicrobial properties. This highlights the potential of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine derivatives in developing new antimicrobial agents for medical and pharmaceutical applications (Rajeswari & Santhi, 2019).
Catalysis and Synthetic Methodologies
The compound and its derivatives serve as key intermediates in various catalytic and synthetic methodologies. They are involved in the preparation of enantiomerically pure compounds and intermediates crucial for organic synthesis, demonstrating the compound's role in facilitating complex chemical transformations and enhancing the selectivity and efficiency of synthetic processes (Yu, 2005).
Mécanisme D'action
Target of Action
The primary targets of 2-(Bicyclo[22Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
The exact mode of action of 2-(Bicyclo[22It’s possible that it interacts with its targets in a manner similar to other structurally related compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBXSUGKPOUETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine | |
CAS RN |
90949-06-7 | |
| Record name | 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



